molecular formula C17H14ClN B599449 4-Chloro-6,8-dimethyl-2-phenylquinoline CAS No. 101602-31-7

4-Chloro-6,8-dimethyl-2-phenylquinoline

Cat. No.: B599449
CAS No.: 101602-31-7
M. Wt: 267.756
InChI Key: MCCJMSALUBTGDI-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethyl-2-phenylquinoline is a halogenated heterocyclic compound with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Mechanism of Action

The mechanism of action for 4-Chloro-6,8-dimethyl-2-phenylquinoline is not specified in the retrieved data. Its effects would depend on its application, which is not mentioned in the available resources .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It’s considered hazardous and precautions should be taken when handling it. It’s recommended to avoid eye and skin contact, and not to ingest or inhale it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylquinoline derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaOH, KOH), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

Major Products Formed

    Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines

    Oxidation: Carboxyquinolines, aldehydoquinolines

    Reduction: Dihydroquinolines

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,8-dimethylquinoline
  • 4,8-Dichloro-2,6-dimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 4-Chloro-7,8-dimethylquinoline
  • 4-Chloro-2,6-dimethylquinoline
  • 4-Chloro-6,8-difluoro-2-methylquinoline
  • 8-Chloro-4-hydroxy-2-phenylquinoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline
  • 4,7-Dichloro-2,8-dimethylquinoline

Uniqueness

4-Chloro-6,8-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the chloro group at the 4-position can enhance its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-6,8-dimethyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJMSALUBTGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656303
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101602-31-7
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101602-31-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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